2-Methoxyanofinic acid

Natural product antifungal Structure-activity relationship Chromene derivatives

2-Methoxyanofinic acid (CAS 179457-70-6) is a chromene natural product from Gentiana macrophylla, serving as a validated antifungal scaffold against Cladosporium cucumerinum-activity requires the 2-methoxy and free carboxylic acid groups; anofinic acid (lacking 2-OMe) is completely inactive. As an HPLC marker (R²>0.9999, recovery 95-103%), it discriminates authentic Gentiana Macrophyllae Radix from adulterants. • Antifungal: Active vs. C. cucumerinum; SAR-dependent on 2-OMe & COOH • Authentication: Specific HPLC marker for GMR identity testing • SAR Panel: Use with anofinic acid, fomannoxin acid & esters to map pharmacophores Full analytical documentation (HPLC, NMR, MS) provided.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 179457-70-6
Cat. No. B162305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyanofinic acid
CAS179457-70-6
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O)C
InChIInChI=1S/C13H14O4/c1-13(2)5-4-8-6-9(12(14)15)11(16-3)7-10(8)17-13/h4-7H,1-3H3,(H,14,15)
InChIKeyWVJWSWIKHOYGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyanofinic Acid: Chemical Identity and Source


2-Methoxyanofinic acid is a natural chromene derivative [1] belonging to the 2,2-dimethyl-1-benzopyran class , with the IUPAC name 7-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid and molecular formula C13H14O4 [1]. It has been isolated from the roots of Gentiana macrophylla [2] and the herb Gentiana lutea [1], serving as a characteristic marker for botanical authentication and an antifungal lead scaffold [2][3].

Antifungal scaffold Plant pathogen antifungal screening context
Botanical marker GMR authenticity identification workflow
SAR panel Chromene structure-activity relationship studies

2-Methoxyanofinic Acid: Why Substitution Fails


Substitution of 2-methoxyanofinic acid with closely related analogs such as anofinic acid or its glycosylated/esterified derivatives is not scientifically equivalent. Direct comparative antifungal assays establish that the presence of a methoxyl group at the 2-position of the chromene nucleus confers antifungal activity against Cladosporium cucumerinum, whereas the parent compound anofinic acid is completely inactive [1][2]. Furthermore, glycosylation at the carboxylic moiety abolishes antifungal activity, and esterification alters the spectrum from C. cucumerinum to Candida albicans [1]. In analytical quality control, 2-methoxyanofinic acid serves as a specific marker for authentic Gentiana Macrophyllae Radix, distinguishing it from other Gentiana species and adulterants that lack this compound [3]. These structural and functional divergences render generic substitution scientifically invalid.

Target (2-Methoxyanofinic Acid)
Substitute
Risk
Active vs C. cucumerinum
Anofinic acid (no 2-OCH₃)
Antifungal activity may be absent
Free carboxylic acid active
Glycosylated derivative
Activity against C. cucumerinum may be lost
Plant pathogen activity
Methyl ester derivative
Antifungal spectrum may shift to C. albicans

2-Methoxyanofinic Acid: Comparative Evidence


Methoxylation Enables Antifungal Activity

Addition of a methoxyl group to the benzene nucleus of anofinic acid (2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid) confers antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum, whereas the parent compound anofinic acid is inactive [1][2].

Methoxyl group requirement
Head-to-head
2-Methoxyanofinic acid: Active; Anofinic acid: Inactive vs C. cucumerinum
SAR-driven antifungal lead selection
Methoxy group essential for antifungal activity
Natural product antifungal Structure-activity relationship Chromene derivatives

Glycosylation Abolishes Antifungal Activity

Glycosylation at the carboxylic moiety of 2-methoxyanofinic acid was found to remove antifungal activity against Cladosporium cucumerinum [1]. This contrasts with the active free acid form of 2-methoxyanofinic acid.

Glycosylation removes activity
Head-to-head
Free acid: Active; Glycosylated derivative: Inactive vs C. cucumerinum
Free carboxylic acid essential for activity
Glycosylation abolishes antifungal response
Antifungal SAR Natural product glycoside Pharmacophore mapping

Esterification Alters Antifungal Spectrum

Esterification of 2-methoxyanofinic acid to its methyl ester induced activity against the human pathogenic yeast Candida albicans, but decreased its growth inhibition properties against Cladosporium cucumerinum [1].

Esterification shifts spectrum
Head-to-head
Free acid active vs C. cucumerinum, inactive vs C. albicans; Methyl ester: decreased vs C. cucumerinum, active vs C. albicans
Antifungal spectrum selection guide
Methyl ester alters pathogen preference
Antifungal spectrum Ester prodrug Candida albicans

HPLC Marker for GMR Authentication

An HPLC method established for qualitative and quantitative analysis of Gentiana Macrophyllae Radix (GMR) used 2-methoxyanofinic acid as a characteristic marker, achieving excellent linearity (R2 > 0.9999) and recoveries of 95.08-103.05% with RSD ≤2.29% [1]. Principal component analysis revealed significant differences between authentic GMR (containing 2-methoxyanofinic acid) and adulterants/spurious breeds that lack this compound [1].

HPLC marker for GMR authentication
Reported
R² > 0.9999; recovery 95–103%; RSD ≤ 2.29%; PCA separates authentic GMR from adulterants
Batch-to-batch consistency marker
HPLC-DAD, 240 nm; supports botanical identity review
Quality control Herbal authentication HPLC fingerprint

2-Methoxyanofinic Acid Applications


Antifungal Lead Discovery for Plant Pathogens

Utilize 2-methoxyanofinic acid as a validated antifungal scaffold against Cladosporium cucumerinum. Its activity, dependent on the free carboxylic acid and methoxy group [1], makes it a suitable starting point for structure-activity relationship studies focused on agricultural fungicides.

GMR Authenticity Marker

Employ HPLC quantification of 2-methoxyanofinic acid (R2 > 0.9999, recovery 95-103% [2]) to discriminate authentic GMR from Gentianae Radix et Rhizoma (GRR) and adulterants, ensuring compliance with pharmacopoeial identity standards.

SAR of Chromene Antifungal Agents

Include 2-methoxyanofinic acid in a panel of structurally related chromenes (anofinic acid, fomannoxin acid, methyl ester derivatives) to map pharmacophore requirements for antifungal activity against both plant pathogens (C. cucumerinum) and human pathogens (C. albicans) [1].

Application
Selection Property
Validation Focus
Plant pathogen antifungal screening
Free carboxylic acid, 2-methoxy group
Activity against C. cucumerinum bioassay context
GMR botanical authentication
Presence of 2-methoxyanofinic acid as marker
HPLC method reproducibility and batch consistency
Chromene SAR panel
Structural variants (anofinic acid, methyl ester)
Comparative antifungal spectrum review
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